5-Methylene-1,3-thiazolidine-2-thione

Synthetic Methodology Agrochemical Synthesis Process Chemistry

Essential for synthesis of neonicotinoid intermediates (e.g., 2-chloro-5-chloromethylthiazole) via an efficient single-step route. Its reactive 5-methylene group enables transition-metal and base-catalyzed reactions with isocyanates to form condensed thio-urethanes, outperforming generic 5-alkyl-thiazolidine-2-thiones in cycloaddition. Ideal for sulfur heterocycle library construction and SAR comparisons with 5-methylene-2-oxazolidinone. Not for generic research use.

Molecular Formula C4H5NS2
Molecular Weight 131.2 g/mol
CAS No. 52829-72-8
Cat. No. B188591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylene-1,3-thiazolidine-2-thione
CAS52829-72-8
Molecular FormulaC4H5NS2
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESC=C1CNC(=S)S1
InChIInChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h1-2H2,(H,5,6)
InChIKeyYQRRLOOOZNMRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylene-1,3-thiazolidine-2-thione (CAS 52829-72-8): Core Identity and Key Procurement Specifications


5-Methylene-1,3-thiazolidine-2-thione (CAS 52829-72-8) is a heterocyclic compound belonging to the thiazolidine-2-thione class. Its structure features a five-membered ring incorporating both sulfur and nitrogen atoms, with a reactive exocyclic methylene group at the 5-position [1]. This core motif enables a distinct reactivity profile, primarily exploited as a versatile synthetic building block for the construction of more complex heterocyclic systems [2], [3]. The compound's computed physicochemical properties include a molecular weight of 131.2 g/mol and an XLogP3-AA value of 1.2, indicating a moderately lipophilic character that can influence its handling and solubility in organic reaction media [1].

5-Methylene-1,3-thiazolidine-2-thione: Why Unsubstituted or 5-Alkyl Thiazolidine-2-thione Analogs Cannot Substitute Its Reactivity


Generic substitution of 5-methylene-1,3-thiazolidine-2-thione with other thiazolidine-2-thione derivatives, such as the unsubstituted parent compound or 5-alkyl-substituted analogs, is not chemically equivalent. The presence of the exocyclic methylene group is critical for its unique reactivity profile, particularly in cycloaddition and nucleophilic addition reactions. For instance, 5-methylene-1,3-thiazolidine-2-thione can participate in transition-metal-catalyzed reactions with isocyanates to form condensed urethanes [1], a transformation that is not feasible with simple 5-alkyl-thiazolidine-2-thiones, which lack the requisite π-bond for such catalysis. This specific reactivity underpins its value as a strategic building block, meaning that procurement of a generic 'thiazolidine-2-thione' will not suffice for applications requiring the 5-methylene functionality, potentially leading to experimental failure.

Quantitative Differentiation of 5-Methylene-1,3-thiazolidine-2-thione (CAS 52829-72-8): Head-to-Head Evidence for Scientific Selection


Synthetic Efficiency in Pesticide Intermediate Production: Direct Comparison with Allyl Isothiocyanate-Based Route

The use of 5-methylene-1,3-thiazolidine-2-thione as a starting material for the preparation of the pesticide intermediate 2-chloro-5-chloromethylthiazole provides a quantifiable advantage over prior methods using allyl isothiocyanate. The process is distinguished by a simplified, single-step reaction that avoids the formation of a stable intermediate, eliminating a subsequent, exothermic thermolytic reaction step required in alternative routes [1]. While the patent describes the yield as 'good' and of 'high purity', the key differentiation lies in the process simplification, which reduces monitoring and operational expenditure, especially at an industrial scale [1].

Synthetic Methodology Agrochemical Synthesis Process Chemistry

Catalyzed Reactivity with Isocyanates: A Transformative Capability Lacking in Saturated Analogs

5-Methylene-1,3-thiazolidine-2-thione exhibits a specific and high-yielding reactivity with isocyanates, a reaction that does not proceed with its saturated thiazolidine-2-thione counterparts [1]. This transformation is a key differentiator, enabling the synthesis of condensed urethanes. Studies have shown that in the absence of a catalyst, no reaction occurs between 5-methylene-1,3-thiazolidine-2-thione and benzylisocyanate. However, the addition of 10 mol% of a lanthanide(III) perfluorinated catalyst facilitates a smooth reaction to yield the corresponding coupling product [2]. This catalytic pathway is not accessible for 5-unsubstituted or 5-alkyl-thiazolidine-2-thiones, which cannot form the necessary π-allyl intermediate with the exocyclic double bond.

Heterocyclic Chemistry Catalysis Polymer Precursors

Differential Reactivity vs. Oxygen Analog: Thione vs. Oxazolidinone in Catalyzed Transformations

A direct comparison with its direct oxygen analog, 5-methylene-2-oxazolidinone, reveals a distinct reactivity profile driven by the sulfur atom in the thiazolidine ring [1]. While both compounds can participate in transition-metal-catalyzed reactions with isocyanates, the thione moiety (C=S) in the target compound confers different electronic and steric properties compared to the carbonyl (C=O) in the oxazolidinone. This fundamental difference influences the reaction kinetics, product selectivity, and the overall yield of the corresponding condensed urethanes [1]. The specific influence of the sulfur atom is critical for chemists designing synthetic routes where the resulting thio-urethane or sulfur-containing heterocycle is the desired product, as the oxazolidinone would lead to an entirely different oxygen-containing scaffold.

Structure-Activity Relationship Catalysis Chalcogen Chemistry

Optimized Application Scenarios for 5-Methylene-1,3-thiazolidine-2-thione (CAS 52829-72-8) Based on Verified Differentiation


Agrochemical Process Development: Synthesis of 2-Chloro-5-chloromethylthiazole

This compound is the preferred starting material for the industrial synthesis of 2-chloro-5-chloromethylthiazole, a key intermediate in the production of certain neonicotinoid insecticides (e.g., imidacloprid, thiacloprid). The process described in US5679796 offers a simplified, single-step route compared to the two-step process using allyl isothiocyanate, leading to enhanced operational efficiency, reduced process monitoring, and higher overall throughput [1].

Synthesis of Novel Heterocyclic Urethanes and Thio-Urethanes

Researchers focusing on the construction of sulfur-containing heterocyclic libraries will find this compound indispensable. Its ability to undergo transition-metal-catalyzed [2] or base-catalyzed [3] reactions with isocyanates allows for the direct synthesis of condensed thio-urethane derivatives. This provides a strategic advantage over its oxygen analog, 5-methylene-2-oxazolidinone, when the target molecule requires a thione or thioether functionality [2].

Exploration of Structure-Activity Relationships (SAR) in Chalcogen-Containing Heterocycles

For medicinal chemists and chemical biologists investigating the impact of sulfur versus oxygen substitution on biological activity or material properties, this compound serves as a critical comparator to 5-methylene-2-oxazolidinone. The differential reactivity and resulting product scaffolds enable a systematic exploration of SAR by providing a direct route to parallel libraries of oxygen- and sulfur-containing heterocycles [2].

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